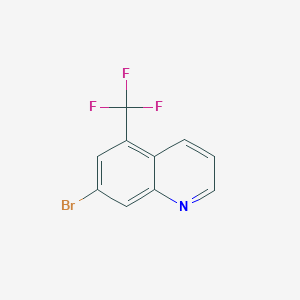

7-Bromo-5-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 5th position on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is pivotal for introducing aryl/heteroaryl groups at the bromine position.

-

Conditions : PdCl₂(dppf) catalyst, K₃PO₄ base, microwave irradiation (120°C, 20–30 min).

-

Yield : 27–90% depending on boronic acid substituents (e.g., arylboronate esters yield 27%, while arylboronic acids achieve up to 90%) .

-

Example : Coupling with 2-pyridylboronic acid yields 7-amino-2-(2-pyridyl)quinoline-5,8-dione, a lavendamycin analog .

| Boronic Acid/Esters | Catalyst | Reaction Time | Yield (%) | Product Application |

|---|---|---|---|---|

| Arylboronic acids | PdCl₂(dppf) | 30 min | 90 | Anticancer agents |

| Arylboronate esters | PdCl₂(dppf) | 30 min | 27 | Antibiotic scaffolds |

Bromination and Functionalization

The bromine atom at position 7 enables further functionalization via electrophilic substitution:

-

Bromination Protocol : N-Bromosuccinimide (NBS) in concentrated H₂SO₄ (70°C, 4 h) achieves regioselective bromination at position 5 during synthesis .

-

Key Intermediate : Used to synthesize 5-bromo-7-trifluoromethylquinoline, a precursor for JNK and c-Met kinase inhibitors .

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | H₂SO₄ (conc.) | 70 | 4 | 73 |

Negishi and Ullmann Coupling Reactions

These reactions diversify the quinoline core for antimalarial drug discovery:

-

Negishi Coupling : Alkyl/benzyl zinc halides react with 7-bromo-5-(trifluoromethyl)quinoline under Pd catalysis to introduce alkyl chains .

-

Ullmann Coupling : Forms diaryl ethers using CuI/l-proline catalyst (e.g., coupling with 3-Me₂N-phenol yields analogs with EC₅₀ = 0.007 μM against Plasmodium falciparum) .

| Reaction Type | Substrate | Catalyst | Application |

|---|---|---|---|

| Negishi |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Bromo-5-(trifluoromethyl)quinoline has been studied for its potential as an antibacterial, antineoplastic, and antiviral agent. The compound's ability to interact with various enzymes and receptors allows it to inhibit enzyme activity or modulate receptor functions, which is crucial for developing new therapeutic agents.

- Anticancer Activity : Research indicates that quinoline derivatives can exhibit anticancer properties through mechanisms that involve the inhibition of specific cancer-related pathways.

- Antimicrobial Properties : The compound shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Material Science

In addition to its biological applications, this compound serves as a building block in synthesizing more complex organic molecules and materials. Its unique chemical structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other compounds.

- Oxidation and Reduction Reactions : The quinoline ring can undergo oxidation or reduction to yield different derivatives, enhancing its utility in synthetic chemistry .

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of quinoline could effectively target cancer cells by disrupting their metabolic pathways, leading to cell death .

- Antimicrobial Development : Research focusing on quinoline derivatives revealed their effectiveness against resistant bacterial strains, showcasing their potential as new antibiotics .

- Synthetic Methodologies : Investigations into the synthetic pathways for quinoline derivatives have led to improved methods for producing these compounds efficiently, highlighting their importance in pharmaceutical chemistry .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 5-Bromoquinoline | Lacks trifluoromethyl group; different properties | Limited biological activity |

| 7-Fluoro-5-(trifluoromethyl)quinoline | Similar structure but different halogen; varies reactivity | Potentially different biological activities |

| 5,7-Dibromoquinoline | Contains two bromine atoms; altered reactivity | Broader range of applications |

Wirkmechanismus

The mechanism of action of 7-Bromo-5-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

5-Bromoquinoline: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

7-Fluoro-5-(trifluoromethyl)quinoline: Similar structure but with a fluorine atom instead of bromine, potentially leading to different reactivity and applications.

5,7-Dibromoquinoline:

Uniqueness: 7-Bromo-5-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these substituents makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

7-Bromo-5-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a trifluoromethyl group. These substituents can enhance the compound's reactivity and biological activity, making it a candidate for various pharmacological applications, including antitumor and antimicrobial activities.

Quinoline derivatives, including this compound, are known to interact with multiple biological targets. The mechanisms of action typically involve:

- Enzyme Inhibition : Compounds in this class can inhibit various enzymes, influencing metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : They may modulate receptor functions, affecting signal transduction pathways involved in cellular responses.

The specific biochemical pathways influenced by this compound include those related to cancer cell proliferation and apoptosis, where it has been noted to inhibit C-jun amino terminal kinases (JNKs) and c-Met kinase, both of which are implicated in tumorigenesis and metastasis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and lipophilicity due to the trifluoromethyl group. These properties can affect absorption, distribution, metabolism, and excretion (ADME) characteristics. The stability of the compound in various environmental conditions (e.g., pH and temperature) also plays a critical role in its efficacy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can effectively inhibit cancer cell growth through mechanisms involving JNK and c-Met inhibition .

- Antimicrobial Properties : Quinoline derivatives are known for their antibacterial and antiviral activities. The presence of the trifluoromethyl group enhances these effects by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Case Studies

- Antitumor Efficacy : A study demonstrated that derivatives of quinoline, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via JNK pathway modulation .

- Antimicrobial Activity : Another investigation revealed that this compound exhibited potent antibacterial effects against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell membranes .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 7-Bromo-4-(trifluoromethyl)-1H-indole | 0.94 | Different bromination position affecting reactivity. |

| 3-Bromo-6-(trifluoromethyl)quinoline | 0.92 | Quinoline structure may influence biological activity. |

| 8-Bromo-5-(trifluoromethyl)quinoline | 0.90 | Variation in position of bromine alters properties. |

| 3-Bromo-7-(trifluoromethyl)quinoline | 0.90 | Similar trifluoromethyl group but different core structure. |

This table illustrates how variations in substitution patterns significantly influence chemical behavior and biological activity.

Eigenschaften

IUPAC Name |

7-bromo-5-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-6-4-8(10(12,13)14)7-2-1-3-15-9(7)5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJZONCPAJZGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.